(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone
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Overview
Description
(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene ring substituted with a chlorine atom at the 4-position and a piperazine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone typically involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate as the base and ethanol as the solvent, with the reaction mixture being heated to reflux for several hours . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the benzo[b]thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
- (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Uniqueness
(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a benzo[b]thiophene and piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2OS |
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Molecular Weight |
280.77 g/mol |
IUPAC Name |
(4-chloro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H13ClN2OS/c14-10-2-1-3-11-9(10)8-12(18-11)13(17)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 |
InChI Key |
OJXQFTMXRCUPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
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